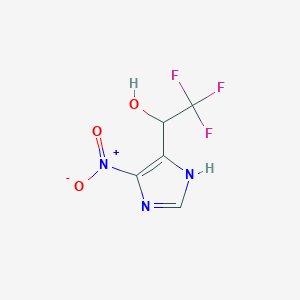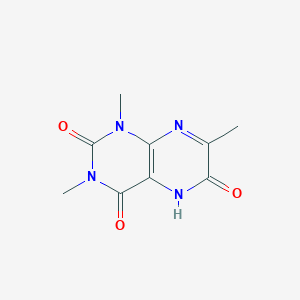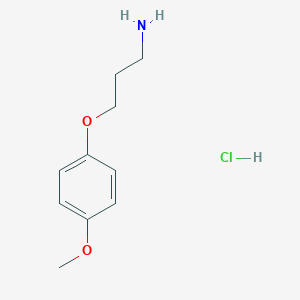
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride, also known as MPHP, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is a research chemical that is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This leads to the stimulant effects of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride, such as increased alertness, energy, and euphoria.
Effets Biochimiques Et Physiologiques
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and dry mouth. At higher doses, 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride can cause hallucinations, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. It is also a potent stimulant that can be used to study the effects of other psychoactive substances. However, one limitation is that 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has a short half-life, which can make it difficult to study its long-term effects. Additionally, 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride. One area of interest is its potential therapeutic applications. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have antidepressant and anxiolytic effects in animal studies, which could make it a potential treatment for depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride on the brain and body. Finally, more research is needed to understand the potential risks and benefits of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride as a psychoactive substance.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride involves the reaction of 3-(4-methoxyphenoxy)propan-1-ol with hydrochloric acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through a series of steps to obtain 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride hydrochloride. The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is often used as a reference compound in studies that investigate the effects of other psychoactive substances. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have stimulant effects on the central nervous system, similar to other amphetamines.
Propriétés
Numéro CAS |
100840-60-6 |
|---|---|
Nom du produit |
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride |
Formule moléculaire |
C10H16ClNO2 |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
3-(4-methoxyphenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-3-5-10(6-4-9)13-8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H |
Clé InChI |
FCKREKWZHYJHFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCN.Cl |
SMILES canonique |
COC1=CC=C(C=C1)OCCCN.Cl |
Synonymes |
3-(4-METHOXYPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



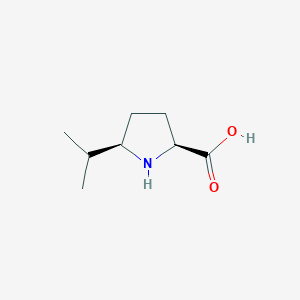
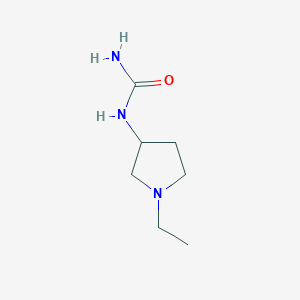
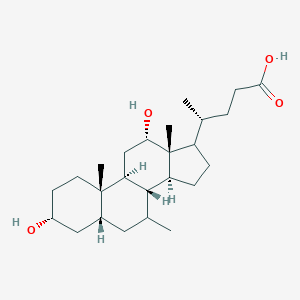
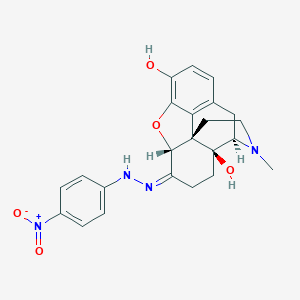

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
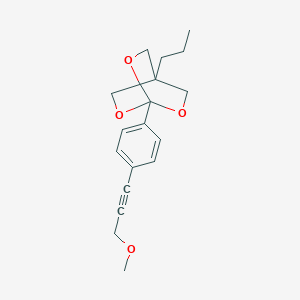
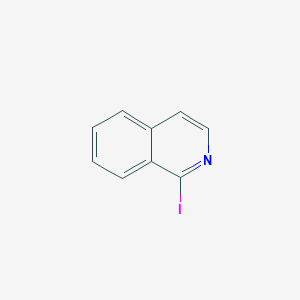
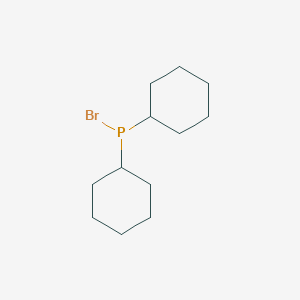
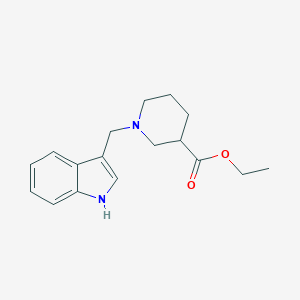
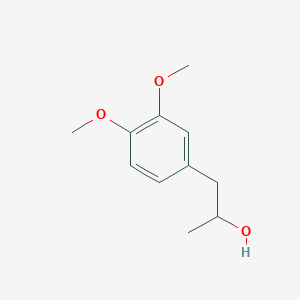
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
